N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride
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Overview
Description
N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride is an organic compound characterized by the presence of hydroxy, trifluoromethyl, and carboximidoyl chloride functional groups. This compound is notable for its high electronegativity and steric hindrance due to the trifluoromethyl groups, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzene with appropriate reagents to introduce the hydroxy and carboximidoyl chloride groups. One common method involves the use of N-hydroxyphthalimide and oxalyl chloride under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboximidoyl chloride group can be reduced to form amines.
Substitution: The chloride group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules, enhancing their chemical stability and biological activity.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the development of drugs with improved pharmacokinetic properties due to the presence of trifluoromethyl groups.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism by which N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl groups enhance the compound’s electronegativity, facilitating interactions with electron-rich sites on target molecules. The hydroxy and carboximidoyl chloride groups participate in various chemical reactions, enabling the compound to act as a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzyl chloride
- 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride
- 1,3,5-Tris(trifluoromethyl)benzene
Uniqueness
N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride is unique due to the combination of hydroxy, trifluoromethyl, and carboximidoyl chloride groups in a single molecule. This combination imparts distinct chemical properties, such as high reactivity and stability, making it a valuable reagent in various applications .
Properties
IUPAC Name |
N-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF6NO/c10-7(17-18)4-1-5(8(11,12)13)3-6(2-4)9(14,15)16/h1-3,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURIYYFMXOTZOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70848279 |
Source
|
Record name | N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70848279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902492-10-8 |
Source
|
Record name | N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70848279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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